Benzoic acid, 4-hydroxy-, 1,1'-(1,4-phenylene) ester
Overview
Description
Benzoic acid, 4-hydroxy-, 1,1’-(1,4-phenylene) ester: is an organic compound that belongs to the class of aromatic esters. It is formed by the esterification of 4-hydroxybenzoic acid with 1,4-phenylene diol. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 4-hydroxy-, 1,1’-(1,4-phenylene) ester typically involves the esterification reaction between 4-hydroxybenzoic acid and 1,4-phenylene diol. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or phosphorus pentoxide to facilitate the removal of water formed during the reaction. The reaction mixture is heated under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of benzoic acid, 4-hydroxy-, 1,1’-(1,4-phenylene) ester can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can further enhance the reaction rate and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzoic acid, 4-hydroxy-, 1,1’-(1,4-phenylene) ester can undergo oxidation reactions, leading to the formation of quinones and other oxidized products.
Reduction: Reduction of this compound can yield hydroquinone derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation are commonly employed.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Nitro, bromo, and sulfonic acid derivatives.
Scientific Research Applications
Chemistry: Benzoic acid, 4-hydroxy-, 1,1’-(1,4-phenylene) ester is used as a building block in the synthesis of various polymers and advanced materials. It serves as a precursor for the preparation of liquid crystalline polymers and high-performance resins.
Biology: In biological research, this compound is used as a model compound to study the interactions of aromatic esters with biological macromolecules. It is also employed in the development of biosensors and diagnostic assays.
Medicine: The compound has potential applications in drug delivery systems due to its ability to form stable complexes with various drugs. It is also investigated for its antimicrobial and antioxidant properties.
Industry: In the industrial sector, benzoic acid, 4-hydroxy-, 1,1’-(1,4-phenylene) ester is used as a stabilizer in the production of plastics and as an additive in coatings and adhesives.
Mechanism of Action
The mechanism of action of benzoic acid, 4-hydroxy-, 1,1’-(1,4-phenylene) ester involves its interaction with various molecular targets. The compound can form hydrogen bonds and π-π interactions with proteins and nucleic acids, affecting their structure and function. In drug delivery systems, it can enhance the solubility and stability of drugs, improving their bioavailability.
Comparison with Similar Compounds
- Benzoic acid, 4-hydroxy-, 1,1’-(2-methyl-1,4-phenylene) ester
- Benzoic acid, 4-hydroxy-, 1,4-phenylene ester
- Benzoic acid, 4-hydroxy-, 1,1’-(2-fluoro-1,4-phenylene) ester
Comparison:
- Benzoic acid, 4-hydroxy-, 1,1’-(2-methyl-1,4-phenylene) ester has a methyl group that can influence its reactivity and physical properties.
- Benzoic acid, 4-hydroxy-, 1,4-phenylene ester lacks the additional substituents, making it less sterically hindered and potentially more reactive in certain reactions.
- Benzoic acid, 4-hydroxy-, 1,1’-(2-fluoro-1,4-phenylene) ester contains a fluorine atom, which can significantly alter its electronic properties and interactions with other molecules.
Benzoic acid, 4-hydroxy-, 1,1’-(1,4-phenylene) ester stands out due to its unique combination of structural features, making it versatile for various applications in research and industry.
Properties
IUPAC Name |
[4-(4-hydroxybenzoyl)oxyphenyl] 4-hydroxybenzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O6/c21-15-5-1-13(2-6-15)19(23)25-17-9-11-18(12-10-17)26-20(24)14-3-7-16(22)8-4-14/h1-12,21-22H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDNYOQDNYCWKPU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701036304 | |
Record name | 1,1′-(1,4-Phenylene) bis(4-hydroxybenzoate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701036304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53201-62-0 | |
Record name | 1,1′-(1,4-Phenylene) bis(4-hydroxybenzoate) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53201-62-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1′-(1,4-Phenylene) bis(4-hydroxybenzoate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701036304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis-4-(hydroxybenzoyl)hydrochinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.393 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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